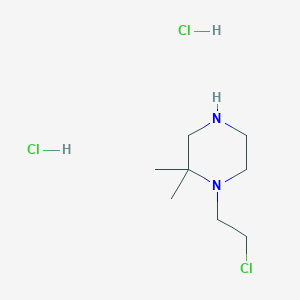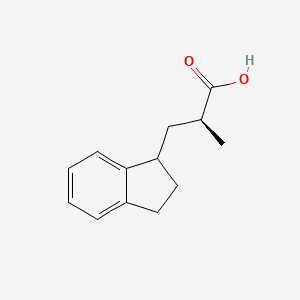
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Indoprofen and is used for the treatment of pain, inflammation, and fever.
Mécanisme D'action
The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. Indoprofen inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating the associated symptoms.
Biochemical and Physiological Effects:
This compound has been shown to possess both biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the migration of leukocytes to the site of inflammation. Physiologically, Indoprofen has been found to reduce pain, swelling, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid in lab experiments include its well-established mechanism of action, its ability to reduce inflammation, pain, and fever, and its availability as a synthetic compound. The limitations of using Indoprofen in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other biochemical pathways.
Orientations Futures
There are several future directions for the research on (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid. One direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of Indoprofen. Another direction is the exploration of its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to understand the long-term effects and potential toxicity of Indoprofen.
Méthodes De Synthèse
The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves the reaction of indene with ethylmagnesium bromide, followed by the addition of methyl chloroacetate. The resulting product is then hydrolyzed to yield the final product, Indoprofen.
Applications De Recherche Scientifique
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid has been the subject of numerous scientific studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been used to study the role of prostaglandins in inflammation, pain, and fever. Indoprofen has also been used in the development of novel drug delivery systems for the treatment of various diseases.
Propriétés
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOQBUIYJKDEB-FTNKSUMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

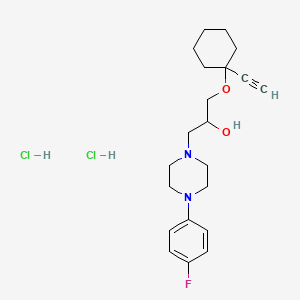



![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)


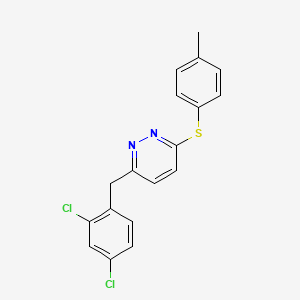
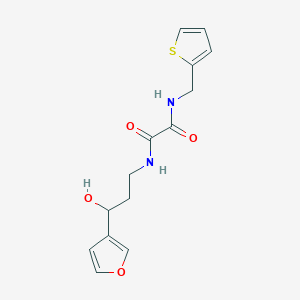
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
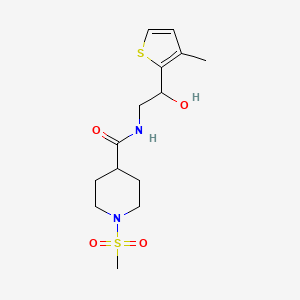
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
